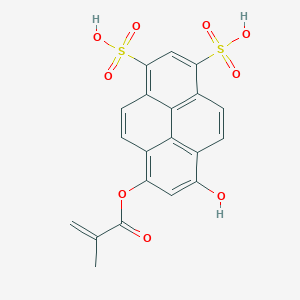
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and functional groups such as hydroxyl, sulfo, and ester groups. The combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 3-hydroxy-6,8-disulfo-1-pyrenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrene derivatives.
科学研究应用
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials such as polymers and coatings with unique optical properties.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is largely influenced by its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfo groups can form strong ionic interactions with proteins and other biomolecules, altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester stands out due to its unique combination of functional groups and the presence of the pyrene moiety. This combination imparts distinct fluorescence properties and the ability to form strong interactions with biomolecules, making it particularly valuable in applications requiring high sensitivity and specificity.
属性
CAS 编号 |
627870-12-6 |
|---|---|
分子式 |
C20H14O9S2 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
6-hydroxy-8-(2-methylprop-2-enoyloxy)pyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14O9S2/c1-9(2)20(22)29-15-7-14(21)10-3-5-12-16(30(23,24)25)8-17(31(26,27)28)13-6-4-11(15)18(10)19(12)13/h3-8,21H,1H2,2H3,(H,23,24,25)(H,26,27,28) |
InChI 键 |
BGDUFOSNVLHNEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
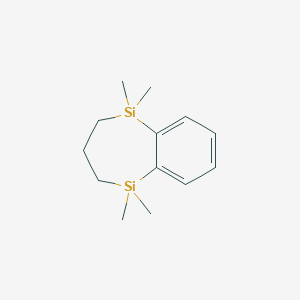
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
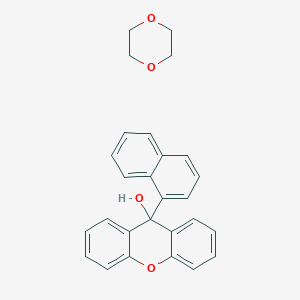
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
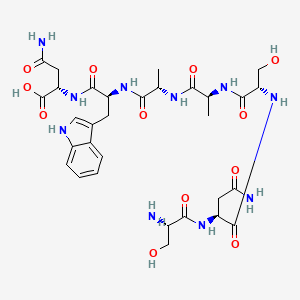
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

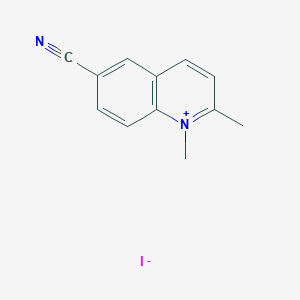
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
